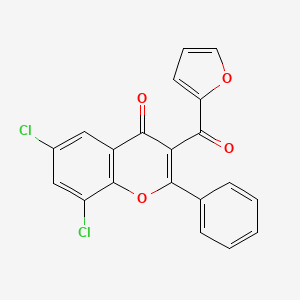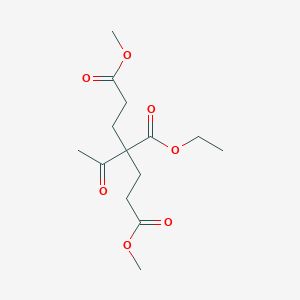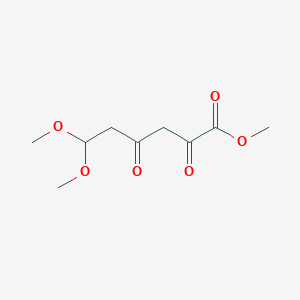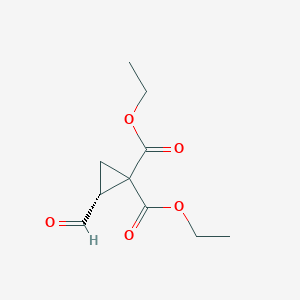
N-Acetyl-3,4-dichlorophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3,4-dichlorophenylalanine is a chemical compound belonging to the class of N-acylated aromatic amino acids It is structurally characterized by the presence of an acetyl group attached to the nitrogen atom of 3,4-dichlorophenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,4-dichlorophenylalanine typically involves the acetylation of 3,4-dichlorophenylalanine. One common method is the reaction of 3,4-dichlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-Acetyl-3,4-dichlorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-Acetyl-3,4-dichlorophenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
作用機序
The mechanism of action of N-Acetyl-3,4-dichlorophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. It may also interact with receptors and signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
類似化合物との比較
Similar Compounds
N-Acetyl-3,4-dihydroxyphenylalanine: Another N-acylated aromatic amino acid with similar structural features but different functional groups.
N-Acetyltyrosine: An N-acylated derivative of tyrosine with distinct biological activities.
N-Acetyltryptophan: An N-acylated derivative of tryptophan with unique properties.
Uniqueness
N-Acetyl-3,4-dichlorophenylalanine is unique due to the presence of chlorine atoms in the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other N-acylated aromatic amino acids and contributes to its specific chemical and biological properties .
特性
分子式 |
C11H11Cl2NO3 |
|---|---|
分子量 |
276.11 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
VLSILMGYPXGZIG-JTQLQIEISA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)





![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)


